molecular formula C10H21ClN2O3 B12331777 tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride

tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride

Cat. No.: B12331777
M. Wt: 252.74 g/mol
InChI Key: AQEYNDRLZZFBSU-KZYPOYLOSA-N
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Description

tert-Butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride typically involves the protection of the amine group in piperidine followed by selective functionalization. One common method includes the use of tert-butyl carbamate as a protecting group, which is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group can be introduced through a subsequent oxidation reaction .

Industrial Production Methods

This method is more efficient and sustainable compared to traditional batch processes, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .

Biology and Medicine

In biological and medical research, this compound is studied for its potential therapeutic applications. It serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine core .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and carbamate functional groups.

Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m0./s1

InChI Key

AQEYNDRLZZFBSU-KZYPOYLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CNC1)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)O.Cl

Origin of Product

United States

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